molecular formula C21H25NO3S B2920779 7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione CAS No. 2034515-02-9

7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione

Cat. No.: B2920779
CAS No.: 2034515-02-9
M. Wt: 371.5
InChI Key: LFWKHOSQDWTHMD-UHFFFAOYSA-N
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Description

7-phenyl-4-(2-phenylbutanoyl)-1lambda6,4-thiazepane-1,1-dione is a useful research compound. Its molecular formula is C21H25NO3S and its molecular weight is 371.5. The purity is usually 95%.
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Scientific Research Applications

Toxicological Evaluation of Structurally Related Flavors

A toxicological evaluation was conducted on two flavors with modifying properties, which, while not the exact compound , share structural similarities in terms of the presence of complex organic functionalities. The study aimed to assess their safety for use in food and beverage applications. Both compounds exhibited minimal oxidative metabolism in vitro, were poorly absorbed, rapidly eliminated, and showed no genotoxic concerns. The findings suggest a potential for the safe use of similarly structured compounds in food-related applications (Arthur et al., 2015).

Conformational Effects in Chemical Reactions

Research on the conformational effects during the rearrangements of thermally generated oxygen diradicals provides insights into the molecular behavior of complex organic compounds under thermal stress. Such studies are essential for understanding the stability and reactivity of novel compounds, including those with a thiazepan backbone (Adam & Baeza, 1972).

Oxidative Cleavage Studies

Investigations into the oxidative cleavage of the CC triple bond in acetylenic hydrocarbons reveal the formation of interesting products, including α-dicarbonyl compounds. Such studies offer valuable insights into the oxidative stability and potential metabolic pathways of complex organic molecules, which may be relevant for assessing the behavior of "1-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-phenylbutan-1-one" under similar conditions (Rao & Pritzkow, 1987).

Properties

IUPAC Name

1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-2-19(17-9-5-3-6-10-17)21(23)22-14-13-20(26(24,25)16-15-22)18-11-7-4-8-12-18/h3-12,19-20H,2,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWKHOSQDWTHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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